molecular formula C16H25NO3 B2564943 (3r,5r,7r)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)adamantane-1-carboxamide CAS No. 1912881-09-4

(3r,5r,7r)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)adamantane-1-carboxamide

Cat. No. B2564943
M. Wt: 279.38
InChI Key: AMTCFMZJEMDSIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

Techniques like X-ray crystallography and NMR spectroscopy are often used to determine the 3D structure of a molecule. Computational methods can also be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and reactivity. Computational methods and experimental techniques can be used to determine these properties .

Scientific Research Applications

Synthesis and Characterization of Adamantane Derivatives

The development of methods for the selective oxidative cleavage and cyclization of adamantane, leading to the synthesis of bicyclo[3.3.1]nonane and oxaadamantane derivatives, showcases the versatility of adamantane for chemical transformations (Krasutsky et al., 2000). Furthermore, the synthesis of new polyamides containing adamantyl and diamantyl moieties reveals the potential of adamantane derivatives in polymer science for creating materials with enhanced mechanical and thermal properties (Y. Chern, Hann-Chyan Shiue, & S. Kao, 1998).

Medicinal Chemistry Applications

In medicinal chemistry, the convergent, scalable synthesis of adamantane 11-β-hydroxysteroid dehydrogenase-1 inhibitors demonstrates the importance of adamantane derivatives in drug development, highlighting their potential as therapeutic agents (C. Becker et al., 2008). The exploration of N-(R)-2-(1-adamantyl)-1H-benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives further exemplifies the role of adamantane in creating novel compounds with potential biological activities (Marina Soselia et al., 2020).

Advanced Materials and Supramolecular Chemistry

Adamantane-type cardo polyamides showcase the potential of adamantane derivatives in designing high-performance polymers with excellent solubility, mechanical strength, and thermal stability (D. Liaw, Been-Yang Liaw, & Chao-Yi Chung, 1999). The study of bridgehead-functionalized adamantanes in supramolecular chemistry, such as the failure of supramolecular synthons, provides insights into the structural and bonding characteristics of adamantane derivatives, impacting the design of molecular assemblies and materials (I. Boldog et al., 2019).

Safety And Hazards

This involves understanding the potential risks associated with the compound, such as toxicity, flammability, and environmental impact .

Future Directions

This could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to improve its properties .

properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c18-14(17-9-16(19)1-2-20-10-16)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-13,19H,1-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTCFMZJEMDSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide

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